2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide
Description
The compound 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by multiple halogen substituents and a methoxyethoxy group.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl4N2O5S/c1-33-7-8-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-5-3-2-4-6-18)14-23(30)28-17-10-15(24)9-16(25)11-17/h2-6,9-13H,7-8,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIVDVCPNRSETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide (CAS No. 338967-79-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C23H20Cl4N2O5S
- Molar Mass : 578.29 g/mol
- Density : Approximately 1.499 g/cm³ (predicted)
- pKa : 11.50 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research indicates that it may act through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial in many cancer cell lines.
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Inhibition of Cell Proliferation : In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is associated with the downregulation of Akt and mTOR signaling pathways, leading to enhanced phosphorylation of c-Jun NH2-terminal kinase (JNK), which mediates apoptosis .
- Synergistic Effects : The compound has demonstrated synergistic effects when used in combination with other chemotherapeutics like paclitaxel, enhancing its efficacy against resistant cancer cell lines .
Antimicrobial Activity
While primarily noted for its anticancer properties, there are indications that derivatives of this compound may possess antimicrobial activities. Various studies on related compounds suggest potential effectiveness against bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that compounds similar to 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could effectively reduce tumor growth in xenograft models of breast cancer .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Agrochemical Applications
1. Herbicide Development
Given its chemical structure, this compound has potential applications as a herbicide. Research has focused on its efficacy in controlling various weeds while minimizing harm to crops. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass without adversely affecting the yield of major crops such as corn and soybeans .
2. Environmental Impact Studies
The environmental degradation of herbicides is critical for sustainable agriculture. Studies have employed this compound in assessing the degradation pathways and environmental fate in soil and water systems. Research indicates that photodegradation processes can significantly reduce the persistence of such compounds in agricultural settings, thereby mitigating potential ecological impacts .
Case Studies
Comparison with Similar Compounds
Sulfonamide-Functionalized Acetamides
Compounds with sulfonamide-anilino-acetamide backbones share structural similarities but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations :
Heterocyclic Acetamide Derivatives
Compounds with fused heterocycles or thiazolidinone moieties exhibit divergent bioactivity profiles:
Key Observations :
- The target compound lacks heterocyclic rings but shares the acetamide backbone with ’s benzothiazole derivatives. The latter’s anti-inflammatory activity highlights the role of hybrid heterocyclic-acetamide structures in medicinal chemistry .
- Thiazolidinone-containing analogs () may prioritize metabolic stability due to ring rigidity, contrasting with the target compound’s flexible methoxyethoxy chain .
Agrochemical Chloroacetamides
Simpler chloroacetamides are widely used in agriculture, emphasizing substituent-driven functionality:
Key Observations :
- Alachlor and pretilachlor prioritize small alkyl/alkoxy groups for soil mobility and herbicidal activity, whereas the target compound’s bulky sulfonylanilino groups may limit agrochemical utility .
- The 3,5-dichlorophenyl group in the target compound could enhance persistence in biological systems compared to simpler herbicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
